molecular formula C14H15NO2 B11874966 Ethyl 3-ethylquinoline-4-carboxylate CAS No. 21233-74-9

Ethyl 3-ethylquinoline-4-carboxylate

Cat. No.: B11874966
CAS No.: 21233-74-9
M. Wt: 229.27 g/mol
InChI Key: UGXIZTYEIYEMKE-UHFFFAOYSA-N
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Description

Ethyl 3-ethylquinoline-4-carboxylate is a heterocyclic aromatic compound with the molecular formula C14H15NO2. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline and its derivatives are essential scaffolds in drug discovery and play a significant role in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethylquinoline-4-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses o-aminobenzophenones and diethylmalonate as starting materials . The reaction is catalyzed by a base and involves heating the mixture under reflux conditions. Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave irradiation and ultrasound-promoted synthesis .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient methodologies. These include one-pot reactions and solvent-free reaction conditions utilizing eco-friendly and reusable catalysts . The use of green chemistry principles is emphasized to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of ethyl 3-ethylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-ethylquinoline-4-carboxylate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-ethylquinoline-4-carboxylate is a member of the quinoline family, recognized for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents. This article delves into the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological evaluations, and structure-activity relationships.

Chemical Structure and Properties

This compound features a bicyclic structure with an ethyl group at the 3-position and a carboxylate ester at the 4-position. This unique substitution pattern contributes to its chemical properties and biological activities.

Property Description
Chemical Formula C12H13NO2
Molecular Weight 203.24 g/mol
Melting Point Not extensively documented
Solubility Soluble in organic solvents

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that compounds within the quinoline family exhibit significant antibacterial activity against various pathogens. For instance, studies have demonstrated that related quinoline derivatives effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli.

A comparative analysis of quinoline derivatives revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to other potent antibacterial agents, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells. In specific assays, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics. Modifications to the quinoline ring or substituents can significantly impact biological activity. For example:

Compound Activity IC50 (μM)
This compoundAntibacterial<10
Ethyl Quinoline-3-CarboxylateAnticancer15
Ethyl 2-Methylquinoline-3-CarboxylateCytotoxicity12

This table illustrates how slight variations in structure can lead to different biological outcomes, emphasizing the importance of SAR studies in drug development.

Case Studies

  • Antibacterial Evaluation : A study conducted on a series of quinoline derivatives, including this compound, reported significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 2 to 25 μg/mL .
  • Anticancer Research : In vitro tests indicated that this compound could inhibit cell growth in human breast cancer cell lines with an IC50 value of approximately 15 μM, demonstrating its potential as a therapeutic agent .

Properties

CAS No.

21233-74-9

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 3-ethylquinoline-4-carboxylate

InChI

InChI=1S/C14H15NO2/c1-3-10-9-15-12-8-6-5-7-11(12)13(10)14(16)17-4-2/h5-9H,3-4H2,1-2H3

InChI Key

UGXIZTYEIYEMKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2N=C1)C(=O)OCC

Origin of Product

United States

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